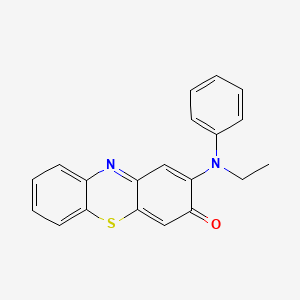
3H-Phenothiazin-3-one, 2-(ethylphenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Phenothiazin-3-one, 2-(ethylphenylamino)- is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including treatment of allergic conditions, asthma, cardiovascular disorders, and inhibition of mammalian leukotriene biosynthesis . Additionally, they exhibit antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, anticancer, and lipoxygenase inhibitory activities .
Méthodes De Préparation
The synthesis of 3H-Phenothiazin-3-one, 2-(ethylphenylamino)- typically involves a multi-step process starting from hydroquinone. One common synthetic route includes the following steps :
Oxidation of Hydroquinone: Hydroquinone is oxidized using hydrogen peroxide in an alkaline solution to produce 2,5-dihydroxy-1,4-benzoquinone.
Protection of Hydroxyl Groups: The hydroxyl groups are protected by reacting with methanol under acidic conditions to yield 2,5-dimethoxy-1,4-benzoquinone.
Bromination: The protected benzoquinone is then brominated to form 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone.
Condensation Reaction: Finally, the dibromo compound is refluxed with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate to produce 3H-Phenothiazin-3-one derivatives.
Analyse Des Réactions Chimiques
3H-Phenothiazin-3-one, 2-(ethylphenylamino)- undergoes various chemical reactions, including:
Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Substitution: The compound can participate in substitution reactions, particularly involving the amino and phenyl groups.
Condensation: It can undergo condensation reactions with various reagents to form different derivatives.
Applications De Recherche Scientifique
3H-Phenothiazin-3-one, 2-(ethylphenylamino)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3H-Phenothiazin-3-one, 2-(ethylphenylamino)- involves its interaction with molecular targets and pathways in biological systems. For instance, as a photocatalyst, it facilitates the oxidation of sulfides to sulfoxides by generating reactive oxygen species under light irradiation . In medicinal applications, it inhibits leukotriene biosynthesis, thereby reducing inflammation and allergic responses .
Comparaison Avec Des Composés Similaires
3H-Phenothiazin-3-one, 2-(ethylphenylamino)- can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Used as an antipsychotic medication.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic medication.
What sets 3H-Phenothiazin-3-one, 2-(ethylphenylamino)- apart is its unique combination of therapeutic and catalytic properties, making it versatile in both medicinal and industrial applications .
Propriétés
Numéro CAS |
55847-65-9 |
|---|---|
Formule moléculaire |
C20H16N2OS |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-(N-ethylanilino)phenothiazin-3-one |
InChI |
InChI=1S/C20H16N2OS/c1-2-22(14-8-4-3-5-9-14)17-12-16-20(13-18(17)23)24-19-11-7-6-10-15(19)21-16/h3-13H,2H2,1H3 |
Clé InChI |
IAWIBQOVQYMJEJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1)C2=CC3=NC4=CC=CC=C4SC3=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



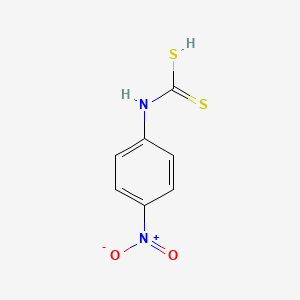
![1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14647692.png)
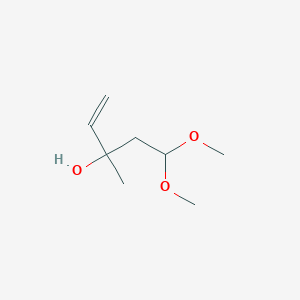
![2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid](/img/structure/B14647702.png)


![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
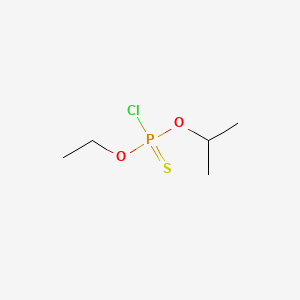
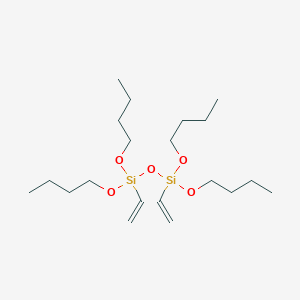


![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
